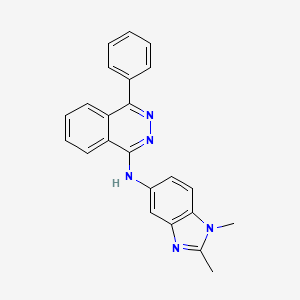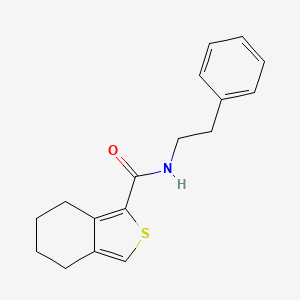
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine, also known as DMBI-Phth, is a novel compound that has gained attention in the scientific community due to its potential applications in drug discovery and development.
Mecanismo De Acción
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine exerts its biological activity through a variety of mechanisms, depending on the disease target. In cancer cells, this compound has been shown to inhibit the activity of several key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and phosphoinositide 3-kinase. In neurodegenerative disease models, this compound has been found to activate the Nrf2-Keap1 pathway, which regulates the expression of antioxidant and anti-inflammatory genes. In infectious disease models, this compound has been shown to inhibit viral DNA replication by targeting viral DNA polymerase.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models. In vitro and in vivo studies have demonstrated that this compound can penetrate the blood-brain barrier and accumulate in the brain, making it a potential candidate for the treatment of central nervous system disorders. This compound has also been found to exhibit synergistic effects when used in combination with other drugs, such as cisplatin and doxorubicin, in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine has several advantages for lab experiments, including its ease of synthesis, low cost, and broad-spectrum activity against various disease targets. However, there are also limitations to its use, such as the need for further optimization of its pharmacokinetic properties and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the development of N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine. One area of research is the optimization of its pharmacokinetic properties, such as its half-life and tissue distribution, to improve its efficacy and reduce toxicity. Another area of research is the identification of its molecular targets and the elucidation of its mechanism of action, which could lead to the development of more potent and selective analogs. Additionally, the combination of this compound with other drugs or therapeutic modalities, such as immunotherapy or gene therapy, could enhance its therapeutic potential. Finally, the evaluation of this compound in preclinical and clinical trials for the treatment of cancer, neurodegenerative disorders, and infectious diseases is warranted to determine its safety and efficacy in humans.
Métodos De Síntesis
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine can be synthesized via a multistep process involving the condensation of 1,2-dimethyl-1H-benzimidazole-5-carboxaldehyde with 4-phenylphthalhydrazide in the presence of a base, followed by the addition of a reducing agent to yield the final product. The purity and yield of this compound can be optimized by varying the reaction conditions, such as the choice of solvent and reaction temperature.
Aplicaciones Científicas De Investigación
N-(1,2-dimethyl-1H-benzimidazol-5-yl)-4-phenyl-1-phthalazinamine has been shown to exhibit promising activity against a variety of disease targets, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, this compound has been found to inhibit the proliferation of various cancer cell lines, including breast, lung, and colon cancer cells, by inducing cell cycle arrest and apoptosis. In neurodegenerative disease research, this compound has been shown to protect against oxidative stress and inflammation, which are implicated in the pathogenesis of Alzheimer's and Parkinson's disease. In infectious disease research, this compound has demonstrated potent antiviral activity against herpes simplex virus and human cytomegalovirus.
Propiedades
IUPAC Name |
N-(1,2-dimethylbenzimidazol-5-yl)-4-phenylphthalazin-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5/c1-15-24-20-14-17(12-13-21(20)28(15)2)25-23-19-11-7-6-10-18(19)22(26-27-23)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGRJIRGPOOTHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5425448.png)
![3-chloro-5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5425462.png)

![N-(2-methoxy-5-methylphenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B5425474.png)
![4-[(methylsulfonyl)amino]-N-propylbenzenesulfonamide](/img/structure/B5425484.png)
![4-methyl-6-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1,3-benzothiazol-2-amine](/img/structure/B5425488.png)

![3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5425493.png)
![2-{[(3-endo)-3-(4-fluoro-3-methylphenyl)-8-azabicyclo[3.2.1]oct-8-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5425496.png)
![4-tert-butyl-N-(4-{N-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5425521.png)
![4-[3-(3,4-dihydro-2(1H)-isoquinolinyl)butyl]phenol](/img/structure/B5425522.png)

![ethyl 3-({2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B5425537.png)
![1-[2-({[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}amino)ethyl]-2-imidazolidinone](/img/structure/B5425548.png)